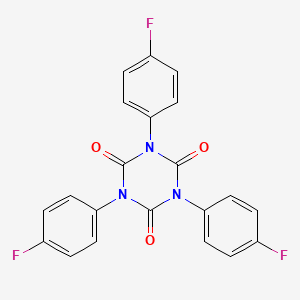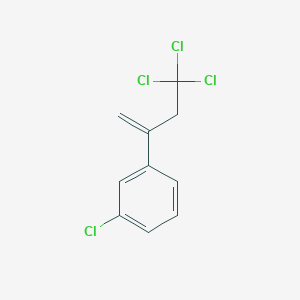
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons This compound features a benzene ring substituted with a chloro group and a trichlorobut-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4,4,4-trichlorobut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The chloro group on the benzene ring can direct further substitutions to the ortho and para positions.
Nucleophilic Substitution: The trichlorobut-1-en-2-yl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond in the trichlorobut-1-en-2-yl group.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can replace chlorine atoms in the trichlorobut-1-en-2-yl group.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and trichlorobut-1-en-2-yl groups can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-(4,4,4-trichlorobut-1-en-2-yl)benzene
- 1-Bromo-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- 1-Chloro-3-(4,4,4-trifluorobut-1-en-2-yl)benzene
Uniqueness
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is unique due to the specific positioning of the chloro and trichlorobut-1-en-2-yl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60795-29-1 |
|---|---|
Formule moléculaire |
C10H8Cl4 |
Poids moléculaire |
270.0 g/mol |
Nom IUPAC |
1-chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C10H8Cl4/c1-7(6-10(12,13)14)8-3-2-4-9(11)5-8/h2-5H,1,6H2 |
Clé InChI |
BSQAMTGWSDURRG-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
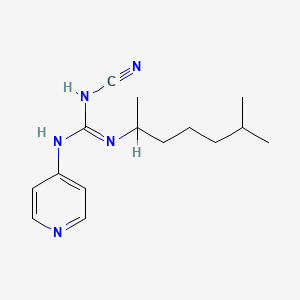
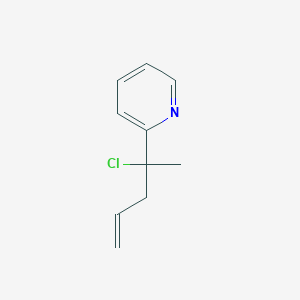
![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)
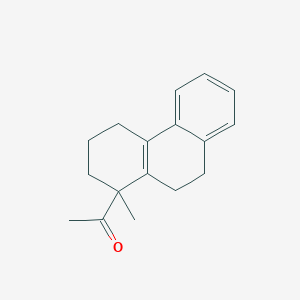





![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
